Cholestane-3,7,12,25-tetrol
Description
Properties
IUPAC Name |
17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXPPFPXLYJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Methodological Insight :
- Isotopic Tracer Studies : Administer dual-labeled (3H/14C) tetrol to distinguish between C-24 and C-26 hydroxylation products via GC-MS or HPLC analysis .
- Enzyme-Specific Inhibition : Use selective inhibitors (e.g., mitochondrial vs. microsomal hydroxylase blockers) to isolate competing pathways .
- Cross-Species Comparisons : Test liver fractions from humans, rats, and CTX patients to validate enzyme specificity .
How can researchers track the metabolic fate of this compound in vivo?
Advanced Research Focus
Isotope labeling (3H at C-7 or 14C at C-25) combined with bile/fecal sampling provides a robust method. In CTX patients, labeled tetrol persists in bile, while controls rapidly convert it to cholic acid, as shown by specific activity decay curves .
Q. Methodological Insight :
- Pulse-Chase Experiments : Administer labeled tetrol intravenously and collect bile/fecal samples over time.
- Chromatographic Separation : Use reverse-phase HPLC or GC-MS to isolate and quantify labeled cholic acid and intermediate alcohols .
What structural analysis techniques clarify the stereochemistry of this compound derivatives?
Advanced Research Focus
Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for resolving stereochemical configurations (e.g., 24S vs. 24R hydroxylation). Evidence from cholestane derivatives confirms that side-chain hydroxylation in bile alcohols follows strict stereospecificity .
Q. Methodological Insight :
- Crystallography : Resolve absolute configurations of synthetic intermediates.
- NMR Coupling Constants : Analyze J-values for vicinal protons to assign hydroxyl group orientations .
How do in vitro and in vivo models differ in studying this compound metabolism?
Advanced Research Focus
In vitro models (e.g., liver microsomes) lack systemic regulatory factors but allow precise enzyme characterization. In vivo models (e.g., CTX patients) capture holistic metabolic dynamics but introduce variability from genetic or environmental factors .
Q. Methodological Insight :
- In Vitro : Use NADPH-supplemented microsomes to study hydroxylation kinetics.
- In Vivo : Combine isotope tracing with bile acid flux measurements to assess pathway efficiency .
What analytical methods quantify this compound in biological samples?
Basic Research Focus
GC-MS and LC-MS/MS are preferred for sensitivity and specificity. For example, GC-MS identified this compound in sesame oil extracts during genotoxicity studies .
Q. Methodological Insight :
- Derivatization : Convert tetrol to trimethylsilyl ethers for GC-MS volatility.
- Multiple Reaction Monitoring (MRM) : Use LC-MS/MS to detect low-abundance ions in complex matrices .
How do species-specific differences impact this compound metabolism?
Advanced Research Focus
Rats exhibit higher 24β-hydroxylase activity in microsomes, favoring the 25-hydroxylation pathway, whereas humans rely more on mitochondrial C-26 hydroxylation. CTX studies highlight these divergences, as rats do not naturally develop the disease .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
